2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)thiazol-4-yl)acetic acid
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Overview
Description
2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)thiazol-4-yl)acetic acid is a compound with the molecular formula C15H22N2O4S and a molecular weight of 326.41 g/mol . This compound is notable for its use as a semi-flexible linker in the development of PROTAC® (Proteolysis Targeting Chimeras) for targeted protein degradation .
Mechanism of Action
Target of Action
It is known that this compound is used as a semi-flexible linker in protac (proteolysis-targeting chimera) development for targeted protein degradation . The specific proteins targeted would depend on the other components of the PROTAC molecule.
Mode of Action
As a linker in PROTAC development, this compound plays a crucial role in connecting the two functional parts of a PROTAC molecule: the ligand for the target protein and the ligand for the E3 ubiquitin ligase . The linker helps to orient these two ligands in a way that facilitates the formation of a ternary complex with the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The biochemical pathways affected by this compound would be determined by the specific proteins targeted by the PROTAC molecule in which it is incorporated . By leading to the degradation of target proteins, it can influence various biochemical pathways in which these proteins play a role.
Result of Action
The molecular and cellular effects of this compound’s action would be the degradation of the target proteins, leading to a decrease in their levels within the cell . This can have various effects depending on the functions of the proteins targeted.
Action Environment
Environmental factors that could influence the action, efficacy, and stability of this compound include the presence and concentration of the target proteins and the E3 ligase, the cellular environment, and potentially the presence of other competing molecules .
Preparation Methods
The synthesis of 2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)thiazol-4-yl)acetic acid involves several stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)thiazol-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine or thiazole rings, using reagents like sodium hydride or alkyl halides
Scientific Research Applications
This compound is primarily used in the field of targeted protein degradation. It serves as a semi-flexible linker in the development of PROTAC® molecules, which are designed to selectively degrade specific proteins within cells. This has significant implications in drug discovery and development, particularly for diseases where protein dysregulation is a factor .
Comparison with Similar Compounds
Similar compounds include:
2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: This compound also serves as a semi-flexible linker in PROTAC® development but has a phenyl ring instead of a thiazole ring
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: Another semi-flexible linker used in PROTAC® development, featuring a benzoic acid moiety.
The uniqueness of 2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)thiazol-4-yl)acetic acid lies in its thiazole ring, which can impart different chemical properties and reactivity compared to its phenyl and benzoic acid counterparts .
Properties
IUPAC Name |
2-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-15(2,3)21-14(20)17-6-4-10(5-7-17)13-16-11(9-22-13)8-12(18)19/h9-10H,4-8H2,1-3H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZNQXSVPPHJCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=CS2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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